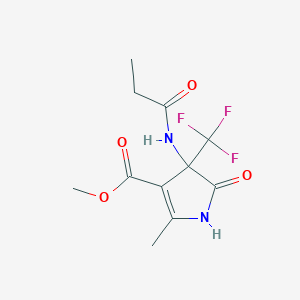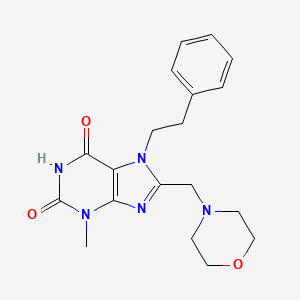![molecular formula C17H16N2OS B4415024 N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4415024.png)
N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide
Overview
Description
N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide, also known as CMPT, is a chemical compound that has been widely used in scientific research due to its unique properties. CMPT is a thioamide derivative that has been found to exhibit potent anticonvulsant and neuroprotective effects.
Scientific Research Applications
N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide has been extensively studied for its anticonvulsant and neuroprotective effects in various animal models. It has been found to be effective in reducing seizures and improving cognitive function in rats with induced epilepsy. N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide has also been shown to have protective effects against oxidative stress and inflammation, which are common mechanisms of neuronal damage in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to involve modulation of the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide has been found to increase the levels of GABA in the brain, which leads to a reduction in neuronal excitability and a decrease in seizure activity. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, reduce oxidative stress and inflammation, and improve cognitive function in animal models of epilepsy and neurodegenerative diseases. N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide in lab experiments is its potent anticonvulsant and neuroprotective effects. It has been shown to be effective in reducing seizures and improving cognitive function in animal models of epilepsy and neurodegenerative diseases. N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide also has a low toxicity profile, making it a safe and promising candidate for further development as a therapeutic agent.
However, one of the limitations of using N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide in lab experiments is its complex synthesis method. The reaction requires anhydrous conditions and the use of a base, which can be time-consuming and require specialized equipment. Additionally, the exact mechanism of action of N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for research on N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide. One area of interest is the development of more efficient synthesis methods that can be scaled up for larger-scale production. Another area of research is the investigation of the exact mechanism of action of N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide, which may lead to the development of more targeted therapeutic agents. Additionally, further studies are needed to explore the potential applications of N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide in other neurological disorders, such as traumatic brain injury and stroke.
Conclusion:
In conclusion, N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide is a promising chemical compound that has been extensively studied for its anticonvulsant and neuroprotective effects. Its unique properties make it a valuable tool for scientific research in the field of neuroscience. While there are still limitations and areas of uncertainty surrounding N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide, its potential applications in the treatment of neurological disorders make it an exciting area of research for future studies.
properties
IUPAC Name |
N-(2-cyanophenyl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-13-6-8-15(9-7-13)21-11-10-17(20)19-16-5-3-2-4-14(16)12-18/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRUZPWURBWWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4414944.png)

![N-(2-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414959.png)
![8-(3,4-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4414968.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B4414985.png)
![4-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4414992.png)
![methyl [3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B4415006.png)
![N-(2-fluorophenyl)-2-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4415009.png)

![3-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4415031.png)
![ethyl 4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoate](/img/structure/B4415035.png)

![6-[(4-chlorophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4415057.png)